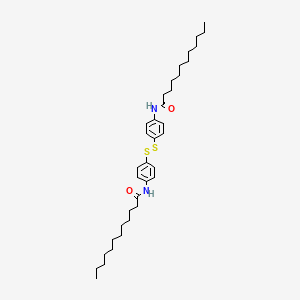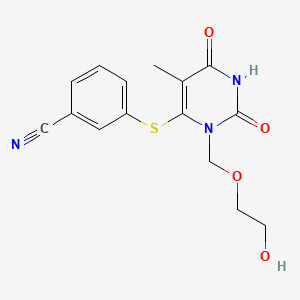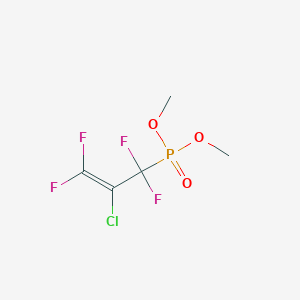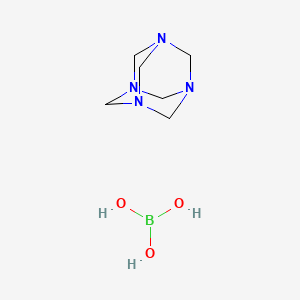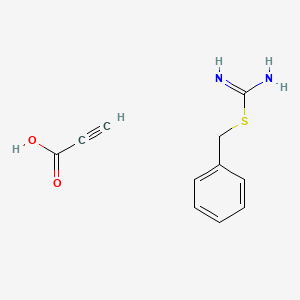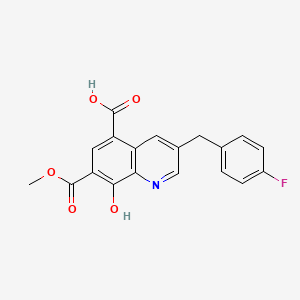
3Aqm3bnc35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique quinoline structure, which includes a fluorophenyl group and multiple carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3Aqm3bnc35 typically involves multi-step organic reactions One common method includes the formation of the quinoline core through a series of cyclization reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3Aqm3bnc35 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
3Aqm3bnc35 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3Aqm3bnc35 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 7-methyl 3-((4-chlorophenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
- 7-methyl 3-((4-bromophenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
- 7-methyl 3-((4-methylphenyl)methyl)-8-hydroxy-5,7-quinolinedicarboxylate
Uniqueness
3Aqm3bnc35 stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to its analogs. This fluorine substitution can significantly influence the compound’s biological activity and chemical stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
675610-06-7 |
|---|---|
Fórmula molecular |
C19H14FNO5 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-8-hydroxy-7-methoxycarbonylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C19H14FNO5/c1-26-19(25)15-8-14(18(23)24)13-7-11(9-21-16(13)17(15)22)6-10-2-4-12(20)5-3-10/h2-5,7-9,22H,6H2,1H3,(H,23,24) |
Clave InChI |
KLPDVDQBLIFIEX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C(C=N2)CC3=CC=C(C=C3)F)C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




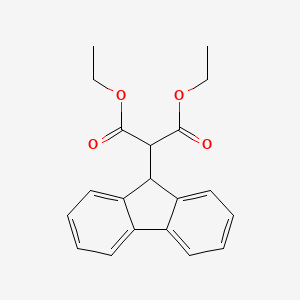
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)

